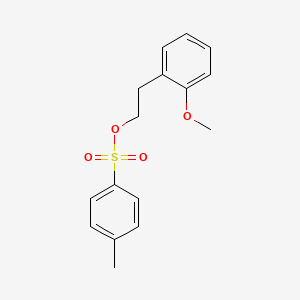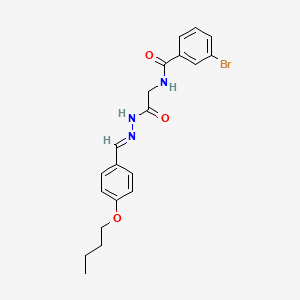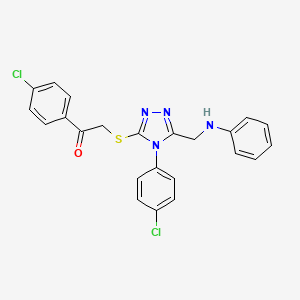
Pyridine, 3-(p-aminobenzamido)-2,6-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 3-(p-aminobenzamido)-2,6-dimethyl- is an organic compound belonging to the class of aminobenzoic acids and derivatives. It contains an amine group attached to the benzene moiety, making it a significant compound in various chemical and biological applications .
Preparation Methods
The synthesis of Pyridine, 3-(p-aminobenzamido)-2,6-dimethyl- involves several classical routes. One common method is the condensation of 1,5-diketone with ammonia followed by nitric acid oxidation . Another approach is the reaction of dienamine and ketone in the presence of Vilsmeier type 1-substituted-1,2,3-benzotriazole reagent . Industrial production methods often utilize microwave-irradiated Hantzsch reaction or combinatorial approaches for the synthesis of pyridine derivatives .
Chemical Reactions Analysis
Pyridine, 3-(p-aminobenzamido)-2,6-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nitric acid for oxidation and Vilsmeier reagents for substitution . Major products formed from these reactions include nicotinonitriles and other substituted pyridines .
Scientific Research Applications
This compound has a wide range of scientific research applications. It is used in the synthesis of various medicines and agrochemicals due to its antimicrobial properties . In biology, it exhibits a powerful inhibiting effect on gastric ulcers in rats . In the field of material science, pyridine derivatives are used as metal chelating agents and in supramolecular chemistry .
Mechanism of Action
The mechanism of action of Pyridine, 3-(p-aminobenzamido)-2,6-dimethyl- involves its interaction with specific molecular targets and pathways. It acts as a metal chelating agent, forming complexes with metal ions, which can inhibit certain biological processes . The amine group attached to the benzene moiety plays a crucial role in its biological activity .
Comparison with Similar Compounds
Pyridine, 3-(p-aminobenzamido)-2,6-dimethyl- can be compared with other similar compounds such as 4-Amino-N-(2-pyridinyl)benzamide and 2-(p-Aminobenzamido)pyridine . These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of Pyridine, 3-(p-aminobenzamido)-2,6-dimethyl- lies in its potent antimicrobial properties and its ability to inhibit gastric ulcers .
Properties
CAS No. |
36987-32-3 |
|---|---|
Molecular Formula |
C14H15N3O |
Molecular Weight |
241.29 g/mol |
IUPAC Name |
4-amino-N-(2,6-dimethylpyridin-3-yl)benzamide |
InChI |
InChI=1S/C14H15N3O/c1-9-3-8-13(10(2)16-9)17-14(18)11-4-6-12(15)7-5-11/h3-8H,15H2,1-2H3,(H,17,18) |
InChI Key |
LYQGEPVEGHFFJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)NC(=O)C2=CC=C(C=C2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-(2,4-dichlorophenyl)-4-{[(E)-(4-methylphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12010539.png)
![2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12010542.png)




![2-methyl-1-[2-(methylsulfonyl)ethyl]-5-nitro-1H-imidazole](/img/structure/B12010594.png)
![2-[(3,4-dimethoxybenzoyl)amino]-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12010597.png)
![2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-phenylethyl)acetamide](/img/structure/B12010600.png)

![5-(4-Tert-butylphenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12010615.png)
